molecular formula C10H10ClFN2O2 B2514990 N-(4-Cyano-2-fluorophenyl)-N-methylglycine hydrochloride CAS No. 2229137-64-6

N-(4-Cyano-2-fluorophenyl)-N-methylglycine hydrochloride

Cat. No. B2514990
CAS RN: 2229137-64-6
M. Wt: 244.65
InChI Key: NJVOMUKFSBTMBV-UHFFFAOYSA-N
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Description

The compound N-(4-Cyano-2-fluorophenyl)-N-methylglycine hydrochloride is not directly discussed in the provided papers. However, the papers do discuss related compounds and their reactivity, which can provide insights into the behavior of similar compounds. For instance, the oxidation of N-4-hydroxyphenylglycine with tyrosinase leads to products that involve unusual cleavage of the aminophenol ring . This suggests that related compounds, such as N-(4-Cyano-2-fluorophenyl)-N-methylglycine, might also undergo unique reactions under oxidative conditions.

Synthesis Analysis

The synthesis of related compounds, such as N-aryl-α-phosphanylglycines, involves one-pot three-component reactions . These reactions proceed through intermediate stages and can be sensitive to the nature of the substituents on the aryl group. While the synthesis of this compound is not detailed, the methodologies described for similar compounds could potentially be adapted for its synthesis, taking into account the influence of the cyano and fluorine substituents on the reaction conditions and intermediates.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using crystal structure analysis and solution NMR spectroscopic data . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and can provide insight into the stability and reactivity of the compound. The presence of electron-withdrawing groups such as cyano and fluorine would likely influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, showing that they can undergo oxidation, hydrolysis, and decarboxylation . The presence of a cyano group in N-(4-Cyano-2-fluorophenyl)-N-methylglycine could affect its reactivity, possibly making it more susceptible to nucleophilic attack or influencing its oxidation potential. Additionally, the fluorine atom could affect the acidity of adjacent protons, altering the compound's behavior in various chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds provide some context. For example, α-phosphanyl amino acids exhibit increased CH acidity and sensitivity to hydrolysis compared to normal α-amino acids . This suggests that this compound may also display unique physical and chemical properties, such as solubility, stability, and reactivity, which would be influenced by its functional groups and overall molecular structure.

Scientific Research Applications

Fluorescent Chemosensors

  • Fluorescent chemosensors based on related compounds have been developed for detecting a variety of analytes, including metal ions, anions, and neutral molecules. These chemosensors utilize fluorophoric platforms, such as 4-methyl-2,6-diformylphenol, for high selectivity and sensitivity in detection. Such research highlights the potential of N-(4-Cyano-2-fluorophenyl)-N-methylglycine hydrochloride in developing fluorescent chemosensors due to its structural features that may allow for specific interactions with analytes (Roy, 2021).

Antibacterial and Antifungal Compounds

  • Cyanobacteria-derived compounds , including amino acids and other secondary metabolites, have shown antimicrobial activities against a broad spectrum of pathogens. The structural diversity and bioactivity of these compounds, such as alkaloids and cyclic peptides, underscore the potential of this compound in antimicrobial research, possibly as a scaffold for developing new antibacterial and antifungal agents (Swain, Paidesetty, & Padhy, 2017).

Plant Stress Resistance

  • Organic osmolytes like glycine betaine and proline play significant roles in plant stress resistance by mediating osmotic adjustment and protecting cellular structures under environmental stress conditions. Given its structural complexity, this compound could be investigated for similar osmoprotective or stress-protective roles in plants, potentially contributing to enhanced stress tolerance (Ashraf & Foolad, 2007).

Amyloid Imaging in Alzheimer's Disease

  • Amyloid imaging ligands have been developed for measuring amyloid deposits in vivo in Alzheimer's disease patients. Compounds like N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole show promise in early detection and evaluation of therapies. Given the importance of specific binding characteristics and fluorophoric properties, this compound could potentially be explored for similar applications in neurodegenerative disease research (Nordberg, 2007).

properties

IUPAC Name

2-(4-cyano-2-fluoro-N-methylanilino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2.ClH/c1-13(6-10(14)15)9-3-2-7(5-12)4-8(9)11;/h2-4H,6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVOMUKFSBTMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=C(C=C(C=C1)C#N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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